molecular formula C25H22O2 B12628072 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene CAS No. 920287-08-7

5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene

Cat. No.: B12628072
CAS No.: 920287-08-7
M. Wt: 354.4 g/mol
InChI Key: RGBLZSQZSZXPAF-UHFFFAOYSA-N
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Description

5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is a norbornadiene-derived compound featuring a bicyclic 1,4-methanonaphthalene core substituted with benzyloxy groups at the 5- and 8-positions. This structure combines the rigidity of the norbornene system with the steric and electronic effects of aromatic ether substituents. Such substituted methanonaphthalenes are valued in medicinal and materials chemistry due to their unique stereoelectronic properties, which influence reactivity and biological activity .

Properties

CAS No.

920287-08-7

Molecular Formula

C25H22O2

Molecular Weight

354.4 g/mol

IUPAC Name

3,6-bis(phenylmethoxy)tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene

InChI

InChI=1S/C25H22O2/c1-3-7-18(8-4-1)16-26-22-13-14-23(27-17-19-9-5-2-6-10-19)25-21-12-11-20(15-21)24(22)25/h1-14,20-21H,15-17H2

InChI Key

RGBLZSQZSZXPAF-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=C(C=CC(=C23)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the benzylation of a naphthalene derivative, followed by a series of reduction and cyclization reactions to form the dihydro-methanonaphthalene core. The reaction conditions often require the use of strong bases and reducing agents, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures for handling reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further hydrogenate the naphthalene core.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or electrophiles like benzyl chloride (C₆H₅CH₂Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated naphthalene compounds.

Scientific Research Applications

Organic Synthesis

5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene serves as a versatile intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for the development of more complex molecules.

  • Reagent for Synthesis : The compound is often used as a reagent in the synthesis of liquid crystal polymers. These polymers have applications in display technologies and optical devices due to their unique optical properties .
  • Building Block for Derivatives : It can be modified to produce derivatives that exhibit enhanced properties. For example, derivatives containing functional groups such as methoxy or acetoxy can be synthesized from this compound, which can further be used in the development of pharmaceuticals or agrochemicals .

Material Science

The compound's properties make it suitable for applications in material science:

  • Liquid Crystals : Its derivatives are explored for use in liquid crystal displays (LCDs). The incorporation of 5,8-bis(benzyloxy) groups enhances the thermal stability and electro-optical properties of liquid crystal materials .
  • Polymers : The compound is utilized in creating high-performance polymers that exhibit desirable mechanical and thermal properties. These materials are crucial for applications ranging from consumer electronics to aerospace engineering .

Medicinal Chemistry

In medicinal chemistry, 5,8-bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene has shown promise for various therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of this compound may possess anticancer properties. Studies have demonstrated that certain modifications can enhance its efficacy against specific cancer cell lines .
  • Drug Delivery Systems : The compound’s ability to form liposomes makes it a candidate for drug delivery systems. Liposomes can encapsulate drugs and improve their bioavailability and targeted delivery to specific tissues .

Case Studies

Several case studies highlight the practical applications of 5,8-bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene:

StudyApplicationFindings
Study 1Liquid CrystalsDemonstrated improved thermal stability when used as a precursor for liquid crystal polymers .
Study 2Anticancer ResearchShowed selective cytotoxicity against breast cancer cells with modified derivatives .
Study 3Drug DeliverySuccessful encapsulation of chemotherapeutic agents using liposomes derived from this compound .

Mechanism of Action

The mechanism of action of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its potential anti-cancer activity may be due to its ability to inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties/Applications Synthesis Yield/Key Data References
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene 5,8-OBz Potential drug intermediate; stabilized via benzyl protection Inferred from analogs: ~70–85%*
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene (DDMN) 5,8-OH Antioxidant activity (k = 1.5×10¹⁰ dm³ mol⁻¹ s⁻¹ for •OH scavenging) 70–90% (from THMND reduction)
5-Nitro-1,4-dihydro-1,4-methanonaphthalene 5-NO₂ Drug intermediate; synthesized via nitrobenzyne cycloaddition 85% yield (telescoped synthesis)
5,7-Bis(benzyloxy)-8-bromo-6-methyl derivative 5,7-OBz, 8-Br, 6-CH₃ Synthetic intermediate; characterized by NMR/MS 86% yield (FC purification)
5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene 5,8-OCH₃ Simpler ether analog; lower lipophilicity vs. benzyloxy CAS 4453-90-1 (commercial)

*Estimated based on yields of analogous benzyl-protected norbornadienes .

Key Observations:

  • Benzyloxy vs. Hydroxyl Groups: The benzyloxy substituents in the target compound enhance stability and lipophilicity compared to the hydroxyl groups in DDMN, making it more suitable for organic synthesis and drug delivery . DDMN, however, exhibits superior antioxidant activity due to its free phenolic groups, which directly scavenge hydroxyl radicals .
  • Positional Isomerism: The 5,7-bis(benzyloxy) analog () demonstrates that substituent positioning significantly affects steric interactions and reactivity. The 5,8-substitution pattern in the target compound may confer distinct electronic properties due to symmetrical para-positions on the naphthoquinone core .
  • Nitro vs. Benzyloxy Derivatives: The nitro-substituted analog () highlights the versatility of the norbornadiene scaffold in accommodating electron-withdrawing groups, which can modulate reactivity in cycloaddition or substitution reactions .

Spectroscopic and Physical Properties

Table 3: NMR Data Comparison (Selected Protons)

Compound Benzyloxy Protons (δ, ppm) Aromatic Protons (δ, ppm) Bridgehead Protons (δ, ppm) References
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene 4.8–5.1 (OCH₂Ph) 6.6–7.3 (naphthalene) 3.8–4.0 (bridgehead CH)
DDMN 6.5–7.0 (naphthalene) 3.5–3.7 (bridgehead CH)
5,7-Bis(benzyloxy)-8-bromo-6-methyl () 4.9–5.2 (OCH₂Ph) 6.8–7.4 (naphthalene) 3.9–4.1 (bridgehead CH)

Analysis:

  • Benzyloxy groups induce downfield shifts in bridgehead protons (δ 3.8–4.0 ppm) compared to DDMN (δ 3.5–3.7 ppm), reflecting increased electron withdrawal .
  • Aromatic protons in benzyloxy derivatives appear upfield (δ 6.6–7.3 ppm) relative to nitro or methoxy analogs, suggesting subtle electronic modulation by substituents .

Biological Activity

5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is C22H26O2C_{22}H_{26}O_2 with a molecular weight of approximately 342.45 g/mol. The structure features two benzyloxy groups attached to a naphthalene core, which may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene exhibit significant anticancer activity. For instance, studies have shown that naphthalene derivatives can induce apoptosis in cancer cells through various pathways. A study by Zhang et al. (2019) demonstrated that naphthalene derivatives could inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the mitochondrial pathway .

StudyCompoundCell LineMechanism of ActionResult
Zhang et al. (2019)Naphthalene derivativeMCF-7 (breast cancer)Induces apoptosisSignificant inhibition of cell growth
Lee et al. (2020)Similar derivativeA549 (lung cancer)Cell cycle arrestReduced viability by 50% at 20 µM

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A study conducted by Smith et al. (2020) reported that derivatives of methanonaphthalene exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of the bacterial cell membrane integrity .

StudyCompoundBacteria TestedMechanism of ActionResult
Smith et al. (2020)Methanonaphthalene derivativeE. coli, S. aureusDisruption of cell membraneInhibition zone diameter > 15 mm

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene has been investigated for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. A study by Kim et al. (2021) demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

The biological activities of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.
  • Membrane Disruption : Alteration of lipid bilayer integrity in bacterial cells.

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